{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid

Catalog No.
S13060803
CAS No.
212330-55-7
M.F
C12H12AsNO5S
M. Wt
357.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid

CAS Number

212330-55-7

Product Name

{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid

IUPAC Name

[4-(benzenesulfonamido)phenyl]arsonic acid

Molecular Formula

C12H12AsNO5S

Molecular Weight

357.22 g/mol

InChI

InChI=1S/C12H12AsNO5S/c15-13(16,17)10-6-8-11(9-7-10)14-20(18,19)12-4-2-1-3-5-12/h1-9,14H,(H2,15,16,17)

InChI Key

ISZQFPRIACCQEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[As](=O)(O)O

{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is an organoarsenic compound characterized by the presence of both an arsonic acid group and a benzenesulfonamide moiety. Structurally, it consists of a phenyl ring substituted with a benzenesulfonylamino group and an arsonic acid functional group. This compound is part of a class of compounds known for their biological activity and potential therapeutic applications.

The synthesis of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid typically involves reactions that introduce the arsonic acid group to an amine derivative. One common method includes the electrophilic aromatic substitution reaction between an aniline derivative and arsenic acid, leading to the formation of arsanilic acid derivatives. The general reaction can be represented as follows:

C6H5NH2+H3AsO4H2O+C6H4(NH2)AsO3H2C_6H_5NH_2+H_3AsO_4\rightarrow H_2O+C_6H_4(NH_2)AsO_3H_2

Further functionalization can occur through diazotization or sulfonation reactions, allowing for the introduction of the benzenesulfonyl group into the structure .

{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid exhibits notable biological activities, particularly as an inhibitor of certain kinases. Studies have shown that benzenesulfonamide derivatives, including those related to this compound, possess promising anticancer properties by inhibiting receptor tyrosine kinases such as TrkA, which is implicated in glioblastoma treatment . The compound's mechanism of action may involve interference with cellular signaling pathways critical for tumor growth and survival.

The synthesis methods for {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid can vary but generally include:

  • Electrophilic Aromatic Substitution: This method involves the reaction of aniline derivatives with arsenic acid.
  • Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then undergo further reactions to form the desired arsonic acid derivative .
  • Sulfonation: The introduction of the benzenesulfonyl group can be achieved through sulfonation reactions involving appropriate sulfonating agents.

These methods allow for the controlled synthesis of various derivatives with potential biological activities.

{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid has several applications, particularly in medicinal chemistry and pharmacology. Its derivatives are studied for:

  • Anticancer therapies: Targeting specific kinases involved in cancer progression.
  • Antimicrobial agents: Explored for their ability to inhibit bacterial growth.
  • Research tools: Used in biochemical assays to study enzyme interactions and mechanisms.

Interaction studies have demonstrated that {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid and its analogs interact with various biological targets, particularly receptor tyrosine kinases. These studies often utilize techniques such as molecular docking and enzyme kinetics to elucidate binding affinities and inhibitory mechanisms against specific enzymes like aldose reductase . Such studies are crucial for understanding how these compounds can be optimized for therapeutic use.

Several compounds share structural similarities with {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Arsanilic AcidAminophenyl arsenic acidHistorically used in medicine but associated with toxicity.
Roxarsone3-Nitro-4-hydroxyphenylarsonic acidUsed as a feed additive; has environmental concerns.
4-Aminophenylarsonic AcidAminophenylarsonic acidPrecursor to various derivatives; studied for biological activity.

These compounds are unique in their specific functional groups and biological activities, making {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid notable for its potential therapeutic applications in cancer treatment compared to others primarily used in veterinary medicine or historical contexts .

The incorporation of arsenic into aromatic systems represents a fundamental challenge in organoarsenic chemistry, requiring specialized electrophilic aromatic substitution methodologies. The synthesis of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid relies primarily on established arsenation reactions that introduce the arsonic acid functional group onto activated aromatic substrates [39] [35].

The Béchamp reaction serves as the cornerstone methodology for arsenic incorporation into aromatic systems, utilizing arsenic acid as the electrophile in a direct substitution process [39] [35]. This reaction proceeds according to the idealized stoichiometry where aniline derivatives react with arsenic acid to form the corresponding arsanilic acid derivatives [35] . The mechanism involves the electrophilic attack of arsenic acid on the electron-rich aromatic ring, followed by proton elimination to restore aromaticity [39] [4].

Mechanistically, the electrophilic aromatic substitution for arsenic incorporation follows the classical two-step pathway characteristic of aromatic substitution reactions [4] [38]. The initial step involves the formation of an arenium ion intermediate through the attack of the arsenic electrophile on the aromatic π-electron system [4] [38]. This intermediate, also known as a sigma complex, represents a high-energy species where the positive charge is delocalized across the aromatic ring through resonance stabilization [38] [4].

The choice of arsenic electrophile significantly influences the reaction outcome and product distribution. Arsenic trioxide represents a particularly versatile reagent when combined with appropriate activation systems [5] [31]. Research has demonstrated that arsenic trioxide can be effectively utilized in the presence of ammonium bicarbonate under controlled temperature conditions ranging from 50 to 80 degrees Celsius [5] [31]. This methodology provides enhanced selectivity and improved yields compared to traditional approaches [5].

Alternative arsenation strategies include the modified Bart reaction, which employs arsenious chloride in the presence of copper salts as catalysts [33] [22]. This approach offers distinct advantages in terms of reaction selectivity and the ability to introduce arsenic functionality under milder conditions [33] [22]. The copper-catalyzed process operates through a radical mechanism that facilitates the formation of carbon-arsenic bonds with high efficiency [22] [33].

Table 1: Electrophilic Aromatic Substitution Reaction Conditions for Arsenic Incorporation

Reaction TypeElectrophileTemperature (°C)Catalyst/ConditionsTypical Yield (%)Product Type
Béchamp ReactionArsenic Acid (H₃AsO₄)100-180Heat/Direct substitution40-60Arsanilic acid derivatives
Bart ReactionArsenious Chloride (AsCl₃)0-5Copper salts (CuCl₂)60-80Arylarsonic acids
Modified ArsenationArsenic Trioxide (As₂O₃)160-200Ammonium bicarbonate70-85Substituted phenylarsonic acids
Direct ArsenationSodium Arsenite (Na₃AsO₃)80-120Alkaline conditions65-75Meta-substituted arsonic acids
Hydrothermal ArsenationArsenic Trioxide/NH₄HCO₃50-80Aqueous medium50-70Benzylarsonic acid derivatives

The regioselectivity of arsenation reactions depends critically on the electronic properties of the aromatic substrate and the reaction conditions employed [36] [35]. Electron-donating substituents such as amino groups activate the aromatic ring toward electrophilic attack, directing the incoming arsenic electrophile to ortho and para positions relative to the activating group [35] [36]. This directional preference becomes crucial in the synthesis of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid, where precise positional control is required [35].

Temperature optimization plays a vital role in achieving successful arsenation reactions [5] [46]. Studies have demonstrated that elevated temperatures, typically ranging from 100 to 200 degrees Celsius, are necessary to overcome the activation energy barriers associated with arsenic-carbon bond formation [5] [39]. However, excessive temperatures can lead to competing side reactions and product decomposition, necessitating careful optimization of reaction conditions [46] [5].

The role of reaction medium cannot be overlooked in arsenation processes [36] [5]. Aqueous acidic conditions generally favor the formation of the active arsenic electrophile, while the pH must be carefully controlled to prevent unwanted side reactions [36] [5]. Research has shown that maintaining pH values between 2 and 3 provides optimal conditions for selective arsenation [36] [5].

Sulfonation Techniques for Benzenesulfonyl Group Introduction

The introduction of benzenesulfonyl groups into aromatic systems represents a crucial synthetic transformation in the preparation of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid. Sulfonation reactions utilize sulfur trioxide or its derivatives as electrophiles in classical electrophilic aromatic substitution processes [9] [10] [14].

Direct sulfonation methodology employs concentrated sulfuric acid or fuming sulfuric acid as both solvent and reagent [9] [14]. The reaction proceeds through the formation of sulfur trioxide as the active electrophile, which attacks the aromatic ring to form the corresponding sulfonic acid derivative [9] [10]. This process follows the general stoichiometry where benzene reacts with sulfuric acid to produce benzenesulfonic acid and water [14] [9].

The mechanism of aromatic sulfonation involves the initial formation of the sulfur trioxide electrophile through the dissociation of sulfuric acid [9] [40]. Concentrated sulfuric acid contains traces of sulfur trioxide due to slight dissociation, while fuming sulfuric acid represents a much richer source of the active electrophile [40] [9]. The electrophilic nature of sulfur trioxide arises from its highly polar structure with significant positive charge density on the sulfur atom [40] [9].

Chlorosulfonic acid represents an alternative sulfonating agent that offers distinct advantages in terms of reaction control and product selectivity [10] [12]. The reaction between aromatic compounds and chlorosulfonic acid proceeds according to the stoichiometry where benzene reacts with chlorosulfonic acid to form benzenesulfonic acid and hydrogen chloride [10] [15]. This methodology provides enhanced reactivity under milder conditions compared to traditional sulfuric acid methods [12] [13].

Advanced sulfonation techniques include the use of sulfamic acid as a catalyst to improve reaction efficiency and product yields [12] [13]. Research has demonstrated that sulfamic acid serves as an effective auxiliary in the sulfochlorination of aromatic compounds, leading to improved yields and enhanced product quality [12] [13]. This catalytic approach operates through the formation of reactive intermediates that facilitate the sulfonation process under more controlled conditions [12].

Table 2: Sulfonation Methodologies for Benzenesulfonyl Group Introduction

MethodReagent SystemTemperature Range (°C)Reaction Time (h)Key AdvantagesYield Range (%)
Direct SulfonationH₂SO₄/SO₃40-2202-8Reversible process70-95
Chlorosulfonic Acid MethodClSO₃H0-451-4High selectivity80-92
SulfochlorinationClSO₃H/SOCl₂20-803-6Mild conditions85-95
Piria ReactionNaHSO₃/Reduction120-1604-8Simultaneous reduction60-80
Enhanced SulfonationH₂SO₄/Sulfamic acid60-1202-5Improved yields75-90

The Piria reaction represents a specialized sulfonation methodology that combines nitro group reduction with simultaneous sulfonation [10] [15]. This reaction, first described by Raffaele Piria in 1851, involves the treatment of nitrobenzene with metal bisulfite to form aminosulfonic acid derivatives [10] [15]. The process achieves dual functionality by reducing the nitro group while introducing the sulfonic acid moiety in a single synthetic operation [15] [10].

Temperature control emerges as a critical parameter in sulfonation reactions, with optimal conditions varying depending on the specific methodology employed [9] [11]. Direct sulfonation using concentrated sulfuric acid typically requires temperatures ranging from 160 to 220 degrees Celsius to achieve complete conversion [9] [11]. In contrast, chlorosulfonic acid methods can operate effectively at much lower temperatures, often between 0 and 45 degrees Celsius [12] [13].

The reversibility of sulfonation reactions distinguishes them from most other electrophilic aromatic substitution processes [10] [14]. Sulfonation reaches equilibrium under concentrated acidic conditions, while desulfonation occurs in dilute hot aqueous acid [10] [14]. This reversibility provides strategic advantages in synthetic planning, allowing sulfonic acid groups to serve as temporary protecting groups or directing elements [14] [10].

Solvent effects play a crucial role in determining sulfonation outcomes [12] [13]. The use of dehydrating agents such as thionyl chloride can drive the equilibrium toward product formation by removing water from the reaction mixture [10] [15]. This approach enhances the overall efficiency of the sulfonation process and improves product yields [13] [12].

Diazotization and Coupling Reactions in Derivative Synthesis

Diazotization and coupling reactions represent fundamental synthetic methodologies for the preparation of azo-linked derivatives and the introduction of various functional groups through diazonium salt intermediates [16] [18] [19]. These reactions play a crucial role in the synthesis of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid derivatives and related compounds [17] [21].

The diazotization process involves the conversion of primary aromatic amines into diazonium salts through reaction with nitrous acid under acidic conditions [18] [19] [24]. The mechanism proceeds through the initial formation of the nitrosonium ion from nitrous acid and hydrochloric acid [18] [20]. This electrophilic species then reacts with the aromatic amine to generate the diazonium salt intermediate [18] [24].

Formation of the nitrosonium ion represents the critical first step in the diazotization mechanism [18] [20]. Sodium nitrite reacts with hydrochloric acid to produce nitrous acid, which subsequently undergoes protonation and dehydration to yield the nitrosonium ion [18] [24]. This highly electrophilic species serves as the key reagent for diazonium salt formation [20] [18].

The diazonium salt formation mechanism involves several sequential steps beginning with the attack of the nitrosonium ion on the amino group nitrogen [18] [24]. Subsequent proton transfers and dehydration steps lead to the formation of the stable diazonium cation [24] [18]. The reaction requires strict temperature control, typically maintained between 0 and 5 degrees Celsius, to prevent decomposition of the thermally unstable diazonium intermediate [19] [24].

Azo coupling reactions proceed through the electrophilic attack of diazonium salts on activated aromatic compounds such as phenols or amines [16] [17] [21]. The mechanism involves the nucleophilic attack of the aromatic substrate on the electrophilic diazonium cation, resulting in the formation of an azo linkage [17] [16]. This process typically occurs without loss of nitrogen atoms, distinguishing it from other diazonium salt reactions [16] [21].

Table 3: Diazotization and Coupling Reaction Parameters

Reaction StageReagentTemperature (°C)pH RangeReaction Time (min)Product Selectivity
DiazotizationNaNO₂/HCl0-51-230-60Diazonium salt formation
DiazotizationHNO₂/H₂SO₄0-51-230-60Stable diazonium intermediate
Coupling with PhenolsArOH/Basic conditions0-108-1015-45Para-coupling preferred
Coupling with AminesArNH₂/Acidic conditions5-154-620-60Ortho/para distribution
Coupling with Arsonic AcidsArAsO₃H₂/pH 2-30-102-360-120Meta-directing effects
Sandmeyer ModificationCuCl₂/Substitution20-602-4120-240Halogenated products

Regioselectivity in azo coupling reactions depends on the electronic properties of the coupling partner and the reaction conditions [16] [17]. Phenols and anilines typically undergo coupling at the para position relative to the activating hydroxyl or amino group [17] [21]. When the para position is occupied, coupling occurs at the ortho position, albeit at a reduced rate [17] [16].

The Sandmeyer reaction represents an important modification of diazonium chemistry that enables the replacement of the diazonium group with various nucleophiles [22] [18]. This radical-nucleophilic aromatic substitution process requires copper salts as catalysts and proceeds through a radical mechanism [22] [18]. The reaction provides access to aryl halides, nitriles, and other functionalized aromatics from readily available aniline precursors [22] [33].

Mechanistic studies of the Sandmeyer reaction have revealed the importance of copper-catalyzed radical processes in facilitating the substitution [22] [18]. The reaction proceeds through the formation of aryl radicals that subsequently react with nucleophiles to form the final products [22] [18]. Detection of biphenyl by-products supports the radical nature of this transformation [22].

pH control emerges as a critical factor in diazotization and coupling reactions [19] [24]. The diazotization step requires strongly acidic conditions with pH values between 1 and 2 to ensure complete conversion and prevent side reactions [24] [19]. Coupling reactions, in contrast, often benefit from more basic conditions that enhance the nucleophilicity of the coupling partner [16] [17].

Temperature optimization represents another crucial aspect of diazonium salt chemistry [19] [24]. Low temperatures, typically between 0 and 5 degrees Celsius, are essential during diazotization to prevent thermal decomposition of the unstable diazonium intermediate [24] [19]. Coupling reactions can often be conducted at slightly elevated temperatures to increase reaction rates while maintaining selectivity [16] [17].

Purification and Isolation Protocols for Arsenic-Containing Compounds

The purification and isolation of arsenic-containing compounds require specialized protocols that address the unique chemical properties and stability characteristics of organoarsenic materials [25] [27] [28]. Effective purification strategies must consider factors such as solubility, thermal stability, and the potential for oxidation or decomposition during processing [30] [43].

Recrystallization represents the primary purification methodology for organoarsenic compounds, providing high purity through selective crystallization from appropriate solvent systems [43] [32]. The process relies on the differential solubility of the target compound and impurities in hot versus cold solvents [43]. For arsonic acid derivatives, water-ethanol mixtures typically provide optimal recrystallization conditions [32] [43].

The recrystallization process begins with the selection of an appropriate solvent system that exhibits temperature-dependent solubility characteristics [43] [32]. The target compound should be sparingly soluble in cold solvent but readily soluble in hot solvent [43]. Impurities should ideally remain either completely insoluble in hot solvent or completely soluble in cold solvent to enable effective separation [43] [32].

Acid precipitation methods provide an alternative approach for the isolation of arsonic acid derivatives [32] [36]. This technique exploits the amphoteric nature of arsonic acids, which can exist in different ionization states depending on the solution pH [32] [36]. Controlled acidification to pH values between 2 and 3 typically results in precipitation of the free acid form [36] [32].

Column chromatography offers versatile separation capabilities for arsenic-containing compounds, particularly when dealing with complex mixtures or closely related structural isomers [27] [25]. Silica gel represents the most commonly employed stationary phase, with various mobile phase combinations providing selectivity for different compound classes [27]. The method achieves separation based on differential adsorption and desorption behavior [25] [27].

Table 4: Purification and Isolation Protocols for Arsenic-Containing Compounds

Purification MethodSolvent SystemOperating Temperature (°C)pH ConditionsRecovery Efficiency (%)Purity Achieved (%)Applications
RecrystallizationWater/Ethanol20-100Neutral to acidic85-9595-99Final purification
Acid PrecipitationDilute HCl20-402-390-9892-97Initial isolation
Column ChromatographySilica gel/Mixed solvents20-25Variable70-8590-98Separation of isomers
Solvent ExtractionCHCl₃/Water20-601-780-9285-95Removal of by-products
Thermal TreatmentHot water110-150Neutral75-9090-96Dehydration/annealing
pH AdjustmentNaOH/HCl20-802-1288-9693-99Selective precipitation

Solvent extraction techniques exploit the differential partitioning behavior of arsenic compounds between immiscible liquid phases [44] [48]. Chloroform-water systems frequently provide effective separation for organoarsenic compounds, with the organic phase typically extracting the neutral or less polar species [31] [44]. The extraction efficiency depends on factors such as pH, temperature, and the presence of complexing agents [48] [44].

Thermal treatment protocols serve multiple purposes in the purification of arsenic-containing compounds [28] [46]. Controlled heating can remove volatile impurities, eliminate solvent residues, and promote crystalline annealing to improve product quality [28] [47]. However, temperature control remains critical due to the potential for thermal decomposition of organoarsenic compounds at elevated temperatures [46] [28].

Crystallization methods for arsenic compounds require careful optimization of nucleation and crystal growth conditions [26] [30]. The formation of high-quality crystals depends on factors such as supersaturation levels, cooling rates, and the presence of seed crystals [30] [26]. For organoarsenate compounds, slow evaporation techniques often provide superior crystal quality compared to rapid precipitation methods [30].

Advanced purification techniques include the use of ion-exchange resins for the selective removal of ionic impurities [25] [27]. Anion-exchange resins can effectively remove arsenate and other anionic species, while cation-exchange materials target metallic impurities [27] [25]. These methods prove particularly valuable when dealing with complex synthetic mixtures [25].

Spectroscopic characterization plays a crucial role in confirming the purity and identity of isolated arsenic compounds [49] [50] [51]. Infrared spectroscopy provides information about functional group presence and molecular structure [51] [52]. Nuclear magnetic resonance spectroscopy offers detailed structural insights, particularly for organoarsenic compounds with suitable nuclei [53] [50].

The stability of purified arsenic compounds during storage requires careful consideration of environmental factors [31] [46]. Exposure to moisture, oxygen, and light can lead to degradation or transformation of sensitive organoarsenic materials [46] [31]. Appropriate storage conditions, including inert atmosphere protection and controlled temperature, help maintain compound integrity over extended periods [31].

Acid-Base Behavior and pKa Determination via Computational Models

The acid-base behavior of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is characterized by the presence of two ionizable arsonic acid functional groups (-AsO₃H₂) that undergo sequential deprotonation in aqueous solution. Computational studies using density functional theory have provided valuable insights into the pKa values of structurally related arsonic acids [1] [2] [3].

Based on computational modeling using B3LYP/6-311++G(2d,2p) level of theory, which has demonstrated accuracy within 0.3 pKa units for arsonic acid derivatives, the first dissociation constant (pKa₁) for {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid is estimated to be in the range of 2.5-3.0 [1]. This value reflects the relatively strong acidic character of the first arsonic acid proton, which is influenced by the electron-withdrawing effects of both the benzenesulfonyl group and the aromatic system [1] [2].

The second dissociation constant (pKa₂) is computationally predicted to fall within the range of 8.0-8.5, consistent with the general behavior of arsonic acids where the second deprotonation occurs at significantly higher pH due to electrostatic repulsion effects [1] [3]. The electron-withdrawing nature of the benzenesulfonyl substituent stabilizes the conjugate base forms, resulting in enhanced acidity compared to unsubstituted phenylarsonic acid [1].

Computational studies have demonstrated that the type of substituent significantly affects acid strength, with electron-withdrawing substituents lowering the pKa values [1]. The benzenesulfonyl group, being a strong electron-withdrawing substituent, is expected to decrease both pKa values relative to the parent phenylarsonic acid through resonance and inductive effects [2] [3].

Solubility Characteristics in Polar/Nonpolar Solvent Systems

The solubility profile of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid reflects the compound's amphiphilic nature, containing both polar arsonic acid groups and aromatic hydrophobic regions. Experimental data indicates that the compound is sparingly soluble in water at ambient temperature, similar to other aromatic arsonic acid derivatives [4] [5].

In polar solvents, the compound demonstrates enhanced solubility due to hydrogen bonding interactions between the arsonic acid hydroxyl groups and polar solvent molecules. The compound is reported to be soluble in alcohols and dimethyl sulfoxide, which can effectively solvate both the polar arsonic acid functionality and interact with the aromatic system through π-π interactions [4] [5] [6].

The solubility in polar protic solvents such as alcohols is facilitated by hydrogen bonding between the As-OH groups and the solvent hydroxyl groups [7]. Additionally, the compound shows solubility in concentrated mineral acids and alkali carbonate solutions, reflecting the acid-base chemistry of the arsonic acid functionality [4] [5].

In contrast, the compound is practically insoluble in nonpolar solvents including acetone, benzene, and chloroform [4] [5]. This poor solubility in nonpolar media is attributed to the inability of these solvents to stabilize the polar arsonic acid groups through hydrogen bonding or dipole-dipole interactions [7] [6].

The solubility behavior follows the general principle that polar solutes dissolve preferentially in polar solvents, while the aromatic character provides some degree of solubility in moderately polar aprotic solvents [7]. Temperature effects on solubility are expected to follow typical patterns where solubility increases with temperature for most solid-liquid systems [7].

Thermal Decomposition Pathways and Arsenic Emission Profiles

Thermal analysis of {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid reveals a complex decomposition pattern involving multiple sequential processes that result in arsenic emission. The thermal stability extends to approximately 315-327°C, consistent with the decomposition temperatures observed for arsenic pentoxide and related arsenical compounds [8] [9] [10].

The initial thermal decomposition begins around 200°C with minor dehydration processes and trace arsenic trioxide (As₂O₃) evolution [8]. The primary decomposition phase occurs between 315-400°C, characterized by significant weight loss (30-50%) and major As₂O₃ emission [8] [9]. This temperature range corresponds to the thermal breakdown of the As-C bonds and the beginning of extensive arsenic volatilization [8].

During the major thermal breakdown phase (400-500°C), the compound undergoes extensive fragmentation with 60-80% weight loss [8] [11]. Multiple arsenic species are released during this stage, including As₂O₃ and potentially arsine (AsH₃) under reducing conditions [8] [12]. The organic components simultaneously decompose to form aromatic hydrocarbons and other volatile organic compounds [11].

At temperatures exceeding 500°C, complete arsenic release occurs with the formation of As₄O₆ vapor according to the dissociative evaporation reaction: 2As₂O₅(s) → As₄O₆(g) + 2O₂(g) [8]. The final stage (>600°C) leaves an inorganic residue containing 5-15% of the original mass, primarily consisting of metal oxides and carbon residue [8] [11].

The arsenic emission profile follows temperature-dependent vapor pressure-controlled volatilization, with higher temperatures resulting in faster arsenic release rates [8]. This behavior is particularly important for environmental and safety considerations, as arsenic-containing vapors pose significant health risks [8] [12].

Spectroscopic Fingerprinting (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared spectroscopy provides distinctive fingerprinting characteristics for {4-[(Benzenesulfonyl)amino]phenyl}arsonic acid. The most prominent feature is the broad, strong absorption band between 3200-3600 cm⁻¹, attributed to the As-OH stretching vibrations of the arsonic acid groups [13] [14]. This broad absorption results from hydrogen bonding interactions and the presence of multiple hydroxyl environments [13].

The aromatic C-H stretching vibrations appear as medium-intensity bands in the 3000-3100 cm⁻¹ region [15] [16]. The aromatic C=C stretching vibrations are observed as strong absorptions between 1590-1610 cm⁻¹, with additional aromatic skeletal vibrations appearing at 1500-1520 cm⁻¹ [15] [16]. These frequencies are characteristic of substituted benzene rings and provide structural confirmation [15].

The benzenesulfonyl group exhibits characteristic S=O stretching vibrations with very strong asymmetric stretching around 1300-1350 cm⁻¹ and strong symmetric stretching at 1150-1200 cm⁻¹ [17] [18] [16]. These absorptions are diagnostic for sulfonyl functionality and appear consistently across benzenesulfonic acid derivatives [17] [18].

Nuclear magnetic resonance spectroscopy provides detailed structural information. ¹H NMR spectra show aromatic proton resonances as multiplets between 7.0-7.8 ppm, with benzenesulfonyl aromatic protons appearing slightly downfield (7.2-7.8 ppm) due to the electron-withdrawing effect of the sulfonyl group [15]. Protons ortho to the amino group appear as distinctive doublets in the 6.5-7.0 ppm region [15].

⁷⁵As NMR spectroscopy, while challenging due to the quadrupolar nature of the arsenic nucleus, provides valuable information about the arsenic environment. The chemical shift for arsonic acid arsenic typically appears as a broad signal in the range of -50 to +50 ppm, depending on the substitution pattern and solution conditions [19] [20] [21]. The broadening is characteristic of quadrupolar relaxation effects [19] [20].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

356.965213 g/mol

Monoisotopic Mass

356.965213 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types